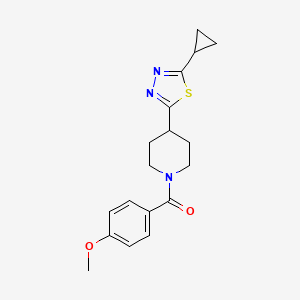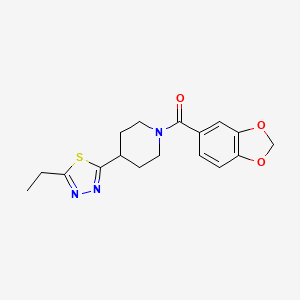
4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxybenzoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxybenzoyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxybenzoyl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting a suitable thiosemicarbazide with a cyclopropyl carboxylic acid derivative under acidic conditions.
Coupling with piperidine: The 1,3,4-thiadiazole intermediate can then be coupled with a piperidine derivative through nucleophilic substitution.
Introduction of the 4-methoxybenzoyl group: The final step involves acylation of the piperidine nitrogen with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or methoxybenzoyl groups.
Reduction: Reduction reactions could target the thiadiazole ring or the carbonyl group in the methoxybenzoyl moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxybenzoyl)piperidine would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-benzoylpiperidine
- 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(4-chlorobenzoyl)piperidine
- 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)piperidine
Uniqueness
The uniqueness of 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxybenzoyl)piperidine lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs. The presence of the methoxy group, for example, could influence its pharmacokinetic properties or binding affinity to biological targets.
Properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-23-15-6-4-14(5-7-15)18(22)21-10-8-13(9-11-21)17-20-19-16(24-17)12-2-3-12/h4-7,12-13H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPRJTBIKFLSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B6578524.png)
![2-{[4-(2-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B6578529.png)
![2-{[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole](/img/structure/B6578539.png)
![1-[5-(2-chloro-7-methylquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6578542.png)
![1-cyclohexanecarbonyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6578561.png)
![2-methyl-1-{3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}propan-1-one](/img/structure/B6578566.png)
![2-(4-methoxyphenyl)-1-{3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B6578568.png)
![3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-carbonyl)piperidine](/img/structure/B6578573.png)
![1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}butan-1-one](/img/structure/B6578578.png)
![3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(2-methoxybenzoyl)piperidine](/img/structure/B6578584.png)
![1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6578599.png)

![4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-(thiophene-2-carbonyl)piperidine](/img/structure/B6578613.png)
![3-({4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}sulfonyl)pyridine](/img/structure/B6578616.png)
